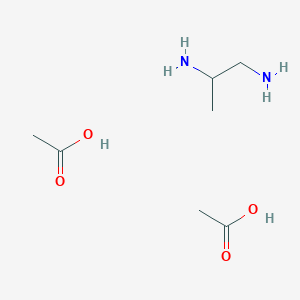
Acetic acid;propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;propane-1,2-diamine is an organic compound that combines the properties of acetic acid and propane-1,2-diamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentThis compound is used in various chemical processes, including as a bidentate ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.
Industrial Production Methods
Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid;propane-1,2-diamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:
Deprotonation: The amine groups can be deprotonated under basic conditions.
Nucleophilic Reaction: The compound can act as a nucleophile, reacting with electrophiles such as carboxylates or acyl chlorides.
Proton Transfer: Proton transfer steps are involved in the formation of amides or other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.
1,3-Diaminopropane: Similar to propane-1,2-diamine but with amine groups on the first and third carbon atoms.
Isophorone diamine: A cycloaliphatic diamine used in similar applications.
Uniqueness
Acetic acid;propane-1,2-diamine is unique due to its chiral nature and its ability to form stable metal complexes as a bidentate ligand. This property makes it particularly valuable in coordination chemistry and industrial applications .
Propiedades
Número CAS |
60077-07-8 |
|---|---|
Fórmula molecular |
C7H18N2O4 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
acetic acid;propane-1,2-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
QWSOGKQKELMGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


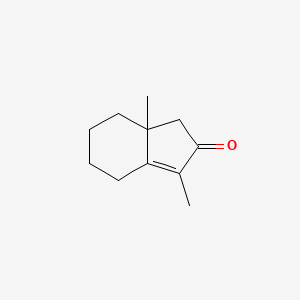
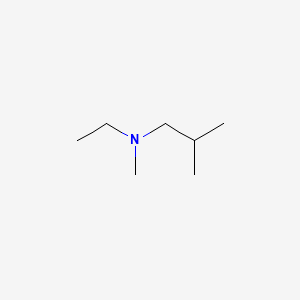
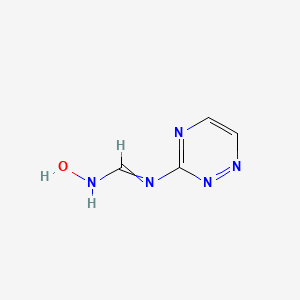

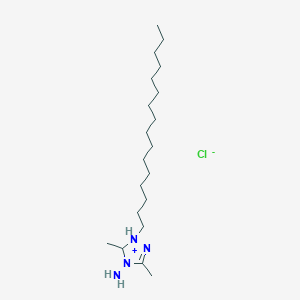
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

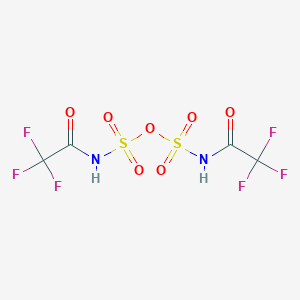

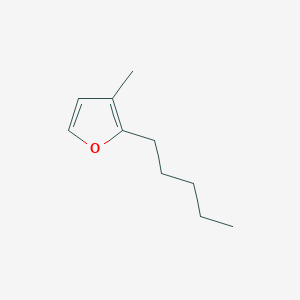
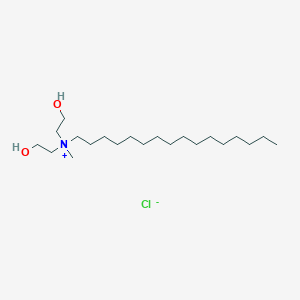
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
